molecular formula C16H20N2O3S B7073910 N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-4-(2-methoxyethyl)-1,3-thiazol-2-amine

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-4-(2-methoxyethyl)-1,3-thiazol-2-amine

Cat. No.: B7073910
M. Wt: 320.4 g/mol
InChI Key: RWALSIQODXXWRX-UHFFFAOYSA-N
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Description

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-4-(2-methoxyethyl)-1,3-thiazol-2-amine is a complex organic compound that features a benzodioxin ring, a thiazole ring, and various functional groups

Properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-4-(2-methoxyethyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-19-7-5-13-11-22-16(18-13)17-6-4-12-2-3-14-15(10-12)21-9-8-20-14/h2-3,10-11H,4-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWALSIQODXXWRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=CSC(=N1)NCCC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-4-(2-methoxyethyl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxin ring, followed by the introduction of the thiazole ring and the subsequent functionalization to attach the methoxyethyl and ethylamine groups. Common reagents used in these steps include halogenated intermediates, thionyl chloride, and various catalysts to facilitate the reactions under controlled temperatures and pressures.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-4-(2-methoxyethyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazole ring, using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Sodium hydride, alkyl halides, under inert atmosphere and controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-4-(2-methoxyethyl)-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism by which N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-4-(2-methoxyethyl)-1,3-thiazol-2-amine exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-4-(2-ethoxyethyl)-1,3-thiazol-2-amine
  • N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-4-(2-propoxyethyl)-1,3-thiazol-2-amine

Uniqueness

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-4-(2-methoxyethyl)-1,3-thiazol-2-amine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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